molecular formula C27H31F2N7O B12395529 SIKs-IN-1

SIKs-IN-1

Cat. No.: B12395529
M. Wt: 507.6 g/mol
InChI Key: FWUHPICZVGESMH-UHFFFAOYSA-N
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Description

SIKs-IN-1: is a pyrimidine-5-carboxamide derivative that functions as an inhibitor of salt-inducible kinases (SIKs). These kinases play a crucial role in the M1/M2 macrophage polarization linked to inflammation. By inhibiting SIK activity, this compound increases the anti-inflammatory cytokine IL-10 and decreases the pro-inflammatory cytokine IL-12, demonstrating significant anti-inflammatory efficacy in a DSS-induced colitis model .

Preparation Methods

Synthetic Routes and Reaction Conditions: SIKs-IN-1 is synthesized through a series of chemical reactions involving pyrimidine-5-carboxamide derivatives. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including the formation of the pyrimidine ring and subsequent functionalization to introduce the carboxamide group .

Industrial Production Methods: The industrial production of this compound involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for scientific research applications. The production process includes rigorous quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: SIKs-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .

Scientific Research Applications

SIKs-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of salt-inducible kinases in various chemical processes.

    Biology: Investigates the role of SIKs in cellular processes, including macrophage polarization and cytokine production.

    Medicine: Explores the therapeutic potential of SIK inhibition in treating inflammatory diseases such as inflammatory bowel disease (IBD).

    Industry: Utilized in the development of new anti-inflammatory drugs and other therapeutic agents

Mechanism of Action

SIKs-IN-1 exerts its effects by inhibiting the activity of salt-inducible kinases. These kinases regulate the transformation of M1/M2 macrophages, which are involved in the inflammation process. By inhibiting SIK activity, this compound up-regulates the anti-inflammatory cytokine IL-10 and down-regulates the pro-inflammatory cytokine IL-12. This dual mechanism of action results in significant anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness of SIKs-IN-1: this compound is unique due to its specific inhibition of salt-inducible kinases and its demonstrated efficacy in reducing inflammation in a DSS-induced colitis model. Its ability to modulate cytokine production makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C27H31F2N7O

Molecular Weight

507.6 g/mol

IUPAC Name

4-(cyclobutylamino)-N-(2-fluoro-6-methylphenyl)-2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide

InChI

InChI=1S/C27H31F2N7O/c1-17-5-3-8-21(28)24(17)33-26(37)20-16-30-27(34-25(20)31-18-6-4-7-18)32-19-9-10-23(22(29)15-19)36-13-11-35(2)12-14-36/h3,5,8-10,15-16,18H,4,6-7,11-14H2,1-2H3,(H,33,37)(H2,30,31,32,34)

InChI Key

FWUHPICZVGESMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)NC(=O)C2=CN=C(N=C2NC3CCC3)NC4=CC(=C(C=C4)N5CCN(CC5)C)F

Origin of Product

United States

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